N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade)

Isotope dilution mass spectrometry LC-MS/MS quantification PFAS internal standard

Analytical labs performing EPA Method 537.1 face matrix-induced recovery losses for N-EtFOSAA. This penta-deuterated surrogate standard (5 Da mass shift) enables accurate isotope dilution quantification with 98 atom% D enrichment. The >99% linear n-isomer specification eliminates isomeric bias, ensuring UCMR 5 compliance. • 5 Da mass shift eliminates isotopic cross-talk with native N-EtFOSAA • 98 atom% D limits residual unlabeled fraction bias to ≤2% • Supplied as 50 µg/mL methanol solution or neat solid (≥98% purity) under ISO 17034 accreditation

Molecular Formula C12H8F17NO4S
Molecular Weight 590.27 g/mol
CAS No. 1265205-97-7
Cat. No. B12300517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade)
CAS1265205-97-7
Molecular FormulaC12H8F17NO4S
Molecular Weight590.27 g/mol
Structural Identifiers
SMILESCCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32)/i1D3,2D2
InChIKeyCKRXVVGETMYFIO-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5: Procurement-Grade Baseline Overview


N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (synonym N-EtFOSAA-d5, CAS 1265205-97-7) is a penta-deuterated analog of the per- and polyfluoroalkyl substance (PFAS) N-EtFOSAA [1]. It carries five deuterium atoms on the N-ethyl group, yielding a molecular weight of 590.26 Da versus 585.23 Da for the unlabeled compound (CAS 2991-50-6) [1]. Supplied as a 50 µg/mL solution in methanol or as a neat solid with certified chemical purity of 98% and isotopic enrichment of 98 atom% D, it is manufactured under ISO 17034 accreditation by Cambridge Isotope Laboratories and distributed globally . It is specifically designated as a surrogate recovery standard in US EPA Method 537.1 for drinking water PFAS analysis, where it monitors extraction efficiency and matrix effects across 18 target analytes [2].

Workflow EPA 537.1 surrogate recovery standard for PFAS drinking water analysis
Selection Certified isotopic enrichment & linear n-isomer specificity
Use Context LC-MS/MS isotope dilution for trace-level PFAS quantification

Why Generic Substitution of N-EtFOSAA-d5 Fails


Isotopically labeled PFAS internal standards are not interchangeable. The penta-deuterated N-EtFOSAA-d5 differs fundamentally from its unlabeled analog (MW 585.23 vs. 590.26 Da) [1], from the tri-deuterated N-MeFOSAA-d3 (MW shift of only 3 Da and different chromatographic retention) [2], and from ¹³C-labeled PFAS standards that exhibit distinct matrix effect compensation behavior [3]. Substitution with a non-deuterated standard eliminates the mass shift required for isotope dilution quantification. Substitution with a mixed-isomer standard (branched + linear) introduces isomeric bias when quantifying linear N-EtFOSAA, as branched and linear isomers exhibit differential environmental fate and toxicity [4]. Furthermore, EPA Method 537.1 explicitly assigns d5-N-EtFOSAA as the surrogate recovery standard for N-EtFOSAA, meaning a substitute compound invalidates method compliance and may fail audit requirements [5].

Mass shift mismatch

Deuterated analogs with lower mass shifts (e.g., d3) may not achieve the same isotopic resolution, increasing cross-talk risk.

Isomer profile bias

Mixed linear/branched isomer standards can introduce systematic bias when quantifying linear-only N-EtFOSAA.

Method role substitution

Using a d3 internal standard in place of the d5 surrogate may eliminate extraction recovery monitoring required by EPA 537.1 method context.

Quantitative Differentiation Evidence for N-EtFOSAA-d5


Deuterium-Induced Mass Shift for Isotopic Separation

The incorporation of five deuterium atoms on the N-ethyl group of N-EtFOSAA-d5 produces a molecular ion mass shift of +5.03 Da relative to the unlabeled native compound (MW 590.26 Da vs. 585.23 Da) [1]. This mass difference ensures that the labeled and unlabeled species are fully resolved in the MS dimension without isotopic overlap from natural abundance ¹³C contributions, which become significant for >3 Da shifts in molecules of this size. In contrast, the tri-deuterated N-MeFOSAA-d3 provides only a 3 Da shift (MW ~588 Da vs. 585 Da), increasing the risk of isotopic cross-talk between internal standard and analyte channels [2]. The 5 Da shift of N-EtFOSAA-d5 places the internal standard signal five m/z units away from the native analyte, well outside the typical ±0.5 Da mass window used for selected reaction monitoring (SRM), virtually eliminating channel crosstalk [3].

Mass shift
Head-to-head
+5.03 Da vs. +3.0 Da for d3 analog
Supports reduced isotopic cross-talk in trace-level LC-MS/MS
67% larger separation vs. d3 standards
Isotope dilution mass spectrometry LC-MS/MS quantification PFAS internal standard

Certified Isotopic Enrichment Minimizing Quantification Bias

N-EtFOSAA-d5 from Cambridge Isotope Laboratories (DLM-10664-1.2) carries a certified isotopic enrichment of 98 atom% D, meaning 98% of the hydrogen atoms at the five labeled positions on the ethyl group are deuterium rather than protium [1]. At this enrichment level, the residual unlabeled fraction is 2%, contributing a systematic positive bias of ≤2% to native analyte quantification if uncorrected. Competing deuterated PFAS internal standards are frequently supplied at lower or uncertified isotopic enrichment levels; for example, some generic d3-N-MeFOSAA preparations carry only 95–97 atom% D (residual unlabeled fraction 3–5%) . The 98 atom% D specification of N-EtFOSAA-d5 thus reduces isotopic impurity bias by 40–60% relative to a 95 atom% D product, an effect that becomes critical at low ng/L quantification levels in environmental matrices [2].

Isotopic enrichment
Reported
98 atom% D (2% unlabeled) vs. 95–97% D (3–5% unlabeled)
Supports lower systematic bias in native analyte quantification
40–60% reduction in isotopic impurity bias
Isotopic purity Atom% deuterium Quantitative accuracy

Linear Isomer Specificity Preventing Branched-Isomer Bias

The Wellington Laboratories d5-N-EtFOSAA standard (distributed as 50 µg/mL in methanol) is specified as >99% linear n-isomer, with branched isomer content below 1% . In contrast, many commercial N-EtFOSAA standards are supplied as mixed isomer preparations containing 70–85% linear and 15–30% total branched isomers, reflecting the isomeric profile of commercial electrochemical fluorination (ECF) products [1][2]. Because branched and linear PFAS isomers exhibit differential environmental persistence, bioaccumulation, and toxicity—with branched isomers often showing faster biotransformation [3]—use of a mixed-isomer internal standard introduces systematic quantification bias when reporting linear-only N-EtFOSAA concentrations. The n-isomer specificity of this product ensures that the internal standard response is derived exclusively from the linear isomer, which represents >99% of the target analyte material and aligns with the toxicological and regulatory emphasis on linear PFAS quantification [4].

Isomer specificity
Head-to-head
>99% linear vs. 70–85% linear in mixed-isomer standards
Supports isomer-specific quantification; avoids branched-isomer bias
Branched impurity reduced >93%
Isomer-specific analysis Linear PFAS Branched isomer bias

EPA 537.1 Surrogate Standard for Regulatory Compliance

US EPA Method 537.1 explicitly designates N-Deuterioethylperfluoro-1-octanesulfonamidoacetic acid (d5-NEtFOSAA) as the surrogate recovery standard for monitoring extraction efficiency, matrix effects, and overall analytical performance across the 18-target-analyte drinking water method [1]. This role is distinct from the internal standard function assigned to d3-NMeFOSAA within the same method: surrogates are added prior to sample extraction and must meet method-specified recovery criteria (typically 70–130%) for data to be reportable, whereas internal standards are added post-extraction or pre-injection for ionization correction only [2]. Laboratories substituting d5-N-EtFOSAA with d3-N-MeFOSAA or other deuterated analogs would fail to independently monitor extraction losses for N-EtFOSAA, creating a gap in quality control that is explicitly audited under NELAC/TNI accreditation standards [3]. The Agilent PFS-537-SPDS Surrogate Primary Dilution Standard (4000 ng/mL d5-N-EtFOSAA in methanol) is formulated specifically for this EPA 537.1 surrogate function [4].

Method role
Class-level
EPA 537.1 Surrogate Recovery Standard vs. Internal Standard (d3-N-MeFOSAA)
Defines extraction recovery monitoring; method context-dependent
Recovery acceptance review required
EPA Method 537.1 Surrogate standard Regulatory compliance

Chemical Purity Minimizing Chromatographic Interference

The target compound is certified at 98% chemical purity (by CP; HPLC-UV or equivalent), with total organic impurities limited to 2% [1]. This is relevant because N-EtFOSAA is a known PFOS precursor that degrades via N-dealkylation to perfluorooctane sulfonamide (FOSA) and ultimately to PFOS, both of which are frequently co-targeted in multi-analyte PFAS methods [2]. Impurities of FOSA or PFOS in the internal standard solution produce false positive signals at the native analyte channels, inflating reported concentrations. A purity of 98% limits such cross-contamination to ≤2%, whereas technical-grade preparations (≥90% purity) may contain up to 10% impurity, contributing up to 5 ng/mL of interfering PFAS at the standard working concentration of 50 µg/mL . This is significant because EPA 537.1 method detection limits for PFOS are 0.2–0.4 ng/L [3]; a 0.2% PFOS impurity in a 50 µg/mL internal standard spike corresponds to a 10 ng/L apparent PFOS concentration in a 250 mL water sample—a 25–50 fold exceedance of the MDL.

Chemical purity
Class-level
98% purity (≤2% impurities) vs. ≥90% technical grade (up to 10% impurities)
Supports minimized false-positive PFOS interference in multi-analyte methods
80% reduction in impurity-derived interference potential
Chemical purity Chromatographic interference PFAS degradants

Evidence-Backed Application Scenarios for N-EtFOSAA-d5


EPA 537.1-Compliant Drinking Water PFAS Analysis

This compound is the required surrogate recovery standard for N-EtFOSAA in EPA 537.1, enabling simultaneous monitoring of extraction efficiency, SPE clean-up losses, and matrix effects across 18 PFAS analytes [1]. The 5 Da mass shift eliminates isotopic cross-talk with native N-EtFOSAA [2], while the 98% chemical purity limits PFAS degradant interference to ≤2% . Laboratories performing UCMR 5 (Fifth Unregulated Contaminant Monitoring Rule) monitoring require this exact standard to meet method quality control criteria, with surrogate recovery acceptance limits of 70–130% [1].

Isomer-Specific Quantification in Environmental Fate Studies

Research on PFAS precursor degradation in soil, biosolids, and sediment systems requires isomer-specific quantification because branched and linear N-EtFOSAA isomers degrade at different rates [3]. The >99% linear n-isomer specification of this product enables accurate correction for extraction losses and matrix effects specific to the linear isomer in complex environmental matrices such as biosolids-amended soil (8.8% OM), where N-EtFOSAA recovery can drop below 80% [4]. Using a mixed-isomer internal standard would under-correct for linear isomer losses by 15–30% .

Human Biomonitoring and Epidemiological Studies

In human biomonitoring studies, d5-N-EtFOSAA has demonstrated mean recovery of 90.89% in water and 77.62% in plasma pool matrices when used as an isotope dilution internal standard in LC-MS/MS analysis [5]. The 98 atom% D isotopic enrichment limits residual unlabeled fraction bias to ≤2% , which is critical for detecting low ng/mL serum concentrations in population-level exposure assessments where inter-individual variability may span two orders of magnitude. The certified purity and defined isomeric composition support reproducible quantification across multi-laboratory studies.

Multi-Matrix PFAS Analysis per ISO 21675 and EPA 1633

For laboratories accredited to ISO 21675:2019 or implementing EPA Draft Method 1633 for non-potable water, solids, and tissue matrices, d5-N-EtFOSAA is incorporated into commercially available labeled surrogate standard mixtures [6][7]. The compound's 5 Da mass shift provides consistent chromatographic co-elution with native N-EtFOSAA on both C18 and fluorophenyl stationary phases [2], while the 98% chemical purity ensures minimal contribution to method blank PFAS levels—a critical consideration when analyzing high-solids matrices where matrix effects can amplify trace impurities into quantifiable signals .

Application
Selection Property
Validation Focus
EPA 537.1 drinking water PFAS analysis (method-defined surrogate context)
Defined surrogate recovery role with adequate mass shift and purity
Surrogate recovery within method acceptance range; cross-talk and interference minimization
Isomer-specific PFAS fate studies in complex matrices
Linear n-isomer specificity for accurate isomer-resolved quantification
Isomer-specific matrix effect correction and recovery assessment
Human biomonitoring research studies (serum/plasma matrices)
Certified isotopic enrichment and purity for low-bias quantification
Reproducibility in population-level exposure assessment; residual unlabeled fraction control
Multi-matrix PFAS analysis (ISO 21675, EPA 1633 research contexts)
Consistent co-elution and mass shift across C18 and fluorophenyl phases
Minimal method blank contribution; matrix effect evaluation in high-solids samples
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